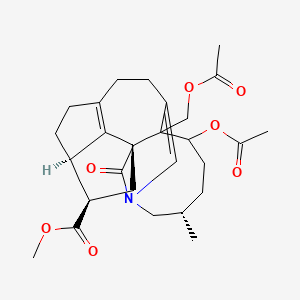
Daphnezomine G
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Daphnezomine G, also known as this compound, is a useful research compound. Its molecular formula is C27H35NO7 and its molecular weight is 485.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Activities
Daphnezomine G exhibits several notable biological activities, including:
- Cytotoxicity : Studies have shown that this compound possesses moderate cytotoxic effects against various cancer cell lines. For instance, it has demonstrated inhibitory concentrations against HeLa cells, indicating its potential as an anticancer agent .
- Antimicrobial Properties : The compound has been evaluated for its activity against pathogens, showing promise in inhibiting bacterial growth .
- Immunosuppressive Effects : Research indicates that this compound may modulate immune responses, which could be beneficial in treating autoimmune diseases or in transplant medicine .
Therapeutic Potential
The therapeutic applications of this compound are being actively explored in several areas:
- Cancer Treatment : Given its cytotoxic properties, this compound is being investigated as a potential chemotherapeutic agent. Its ability to induce apoptosis in cancer cells makes it a candidate for further development in oncology .
- Infectious Diseases : The antimicrobial activity of this compound suggests potential applications in treating infections caused by resistant bacteria. Ongoing studies aim to elucidate its mechanisms of action against microbial pathogens .
- Autoimmune Disorders : The immunomodulatory effects of this compound present opportunities for therapeutic applications in conditions such as rheumatoid arthritis and lupus, where immune system regulation is crucial .
Case Study 1: Cytotoxicity Against HeLa Cells
A study conducted by Hao et al. (2024) isolated this compound from Daphniphyllum angustifolium and assessed its cytotoxicity against HeLa cells. The compound exhibited an IC50 value indicating moderate effectiveness in inhibiting cell proliferation, suggesting its potential as an anticancer drug candidate .
Case Study 2: Antimicrobial Activity
In another study, researchers evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth, particularly against Gram-positive bacteria, highlighting its potential as a natural antibiotic .
Case Study 3: Immunosuppressive Effects
Research by Liu et al. (2023) examined the immunosuppressive effects of this compound in vitro. The findings suggested that the compound could inhibit T-cell activation and proliferation, marking it as a potential therapeutic agent for managing autoimmune conditions .
Conclusion and Future Directions
This compound represents a promising avenue for research due to its diverse biological activities and therapeutic potential. Future studies should focus on:
- Elucidating the mechanisms underlying its cytotoxic and antimicrobial effects.
- Conducting clinical trials to assess safety and efficacy in humans.
- Exploring synthetic pathways to enhance yield and bioavailability.
Data Summary Table
Propiedades
Fórmula molecular |
C27H35NO7 |
|---|---|
Peso molecular |
485.6 g/mol |
Nombre IUPAC |
methyl (1R,3R,4R,14S)-17-acetyloxy-18-(acetyloxymethyl)-14-methyl-19-oxo-12-azapentacyclo[10.6.1.11,4.010,18.07,20]icosa-7(20),10-diene-3-carboxylate |
InChI |
InChI=1S/C27H35NO7/c1-15-5-10-22(35-17(3)30)27(14-34-16(2)29)19-8-6-18-7-9-20-21(24(31)33-4)11-26(27,23(18)20)25(32)28(12-15)13-19/h13,15,20-22H,5-12,14H2,1-4H3/t15-,20+,21+,22?,26-,27?/m0/s1 |
Clave InChI |
XCEBFXVRSJEDEA-SLGSRJADSA-N |
SMILES isomérico |
C[C@H]1CCC(C2(C3=CN(C1)C(=O)[C@@]24C[C@H]([C@@H]5C4=C(CC5)CC3)C(=O)OC)COC(=O)C)OC(=O)C |
SMILES canónico |
CC1CCC(C2(C3=CN(C1)C(=O)C24CC(C5C4=C(CC5)CC3)C(=O)OC)COC(=O)C)OC(=O)C |
Sinónimos |
daphnezomine G daphnezomine-G |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















